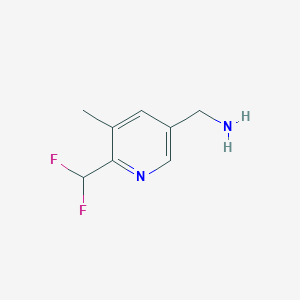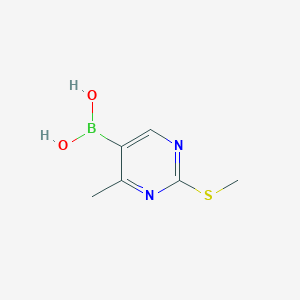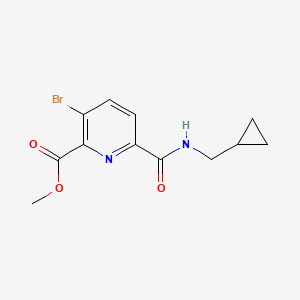
Methyl 3-bromo-6-((cyclopropylmethyl)carbamoyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropylmethyl group, and a pyridine ring. Its molecular formula is C13H15BrN2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the cyclopropylmethyl group through a carbamoylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-Bromo-6-chloropyrazine-2-carboxylate
- Methyl 3-Bromo-6-chloropyridine-2-carboxylate
- Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]picolinate
Uniqueness
Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H13BrN2O3 |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
methyl 3-bromo-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H13BrN2O3/c1-18-12(17)10-8(13)4-5-9(15-10)11(16)14-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,14,16) |
Clé InChI |
QZSXUZRHBRUTHZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=N1)C(=O)NCC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


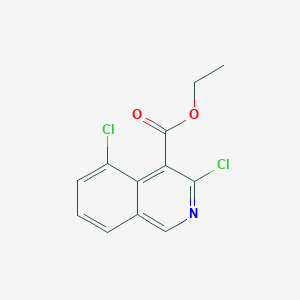
![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
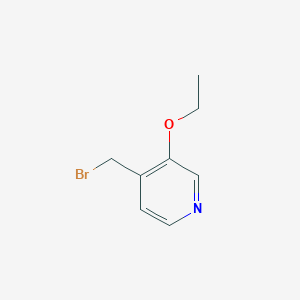
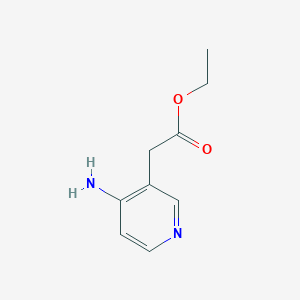
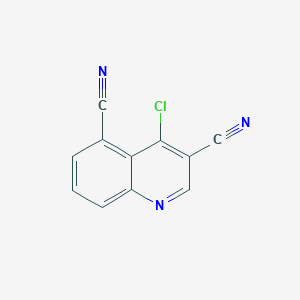

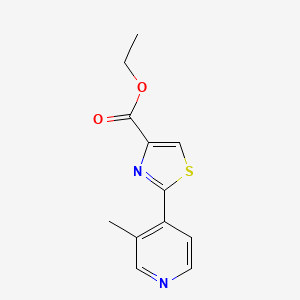
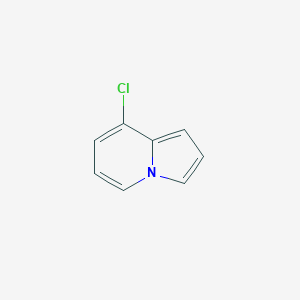

![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)
